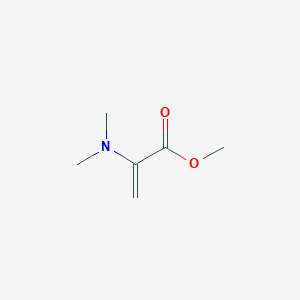

Methyl 2-(dimethylamino)prop-2-enoate

Descripción

Propiedades

IUPAC Name |

methyl 2-(dimethylamino)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-5(7(2)3)6(8)9-4/h1H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTYGGXREPPRCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50568509 |

Source

|

| Record name | Methyl 2-(dimethylamino)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20664-47-5 |

Source

|

| Record name | Methyl 2-(dimethylamino)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Technical Guide on Methyl (Dimethylamino)prop-2-enoate: Physical Properties, Mechanistic Insights, and Synthetic Workflows

Executive Summary & Isomeric Differentiation

In advanced organic synthesis and drug development, methyl (dimethylamino)prop-2-enoate represents a fascinating class of functionalized alkenes. However, researchers must strictly differentiate between its two primary regioisomers, as their electronic properties and synthetic utilities diverge completely:

-

Methyl 2-(dimethylamino)prop-2-enoate (The α -Isomer): This is a highly specialized, transient captodative alkene. It features both an electron-donating group (dimethylamino) and an electron-withdrawing group (methyl ester) on the exact same vinylic carbon. This localized push-pull dynamic stabilizes radical intermediates, making it a niche target for specific cycloadditions and radical polymerizations.

-

Methyl 3-(dimethylamino)prop-2-enoate (The β -Isomer): Widely known as methyl 3-(dimethylamino)acrylate (CAS: 999-59-7), this is a stable, commercially ubiquitous push-pull enamine. The separation of the electron-donating and withdrawing groups across the double bond creates a highly polarized, reactive β -carbon.

Because the β -isomer is the primary reagent utilized in pharmaceutical workflows (particularly for synthesizing pyrimidines, pyrazoles, and fluoroquinolones), this whitepaper focuses on the physical properties, mechanistic causality, and experimental protocols associated with Methyl 3-(dimethylamino)prop-2-enoate , while acknowledging the theoretical framework of its captodative α -counterpart.

Physical and Chemical Properties

Accurate physical characterization is critical for downstream purification and reaction scaling. The β -isomer exhibits a melting point that straddles ambient room temperature, meaning it can present as either a viscous yellow liquid or a crystalline solid depending on ambient conditions and purity .

Table 1: Quantitative Physical Properties of Methyl 3-(dimethylamino)acrylate

| Property | Value | Experimental Significance |

| IUPAC Name | Methyl (2E)-3-(dimethylamino)prop-2-enoate | Denotes the trans (E) stereochemistry predominantly adopted for steric relief. |

| CAS Number | 999-59-7 | Essential for procurement and regulatory tracking. |

| Molecular Formula | C 6 H 11 NO 2 | - |

| Molecular Weight | 129.16 g/mol | Used for precise stoichiometric calculations. |

| Melting Point | 41 °C – 49 °C | Requires gentle heating (e.g., water bath) to liquefy before volumetric transfer. |

| Boiling Point | 163.6 °C (760 mmHg) / 115 °C (3.0 mmHg) | High boiling point necessitates vacuum distillation for purification. |

| Density | ~1.0 g/cm³ | Important for liquid-liquid extraction partitioning. |

| Appearance | Yellowish liquid to white/yellow solid | Coloration is indicative of conjugated enamine π -system. |

Mechanistic Causality: Electronic Effects in Enamine Systems

To master the application of methyl 3-(dimethylamino)acrylate, scientists must understand the causality behind its reactivity .

The molecule is a classic "push-pull" system. The nitrogen atom's lone pair (the "push") delocalizes through the vinylic π -system into the electrophilic carbonyl oxygen of the ester (the "pull"). This extended conjugation creates a permanent dipole. Consequently, the β -carbon becomes highly susceptible to nucleophilic attack, while the α -carbon exhibits nucleophilic character.

When reacted with binucleophiles (like hydrazines or amidines), the system undergoes an initial Michael-type addition at the β -carbon, followed by the expulsion of dimethylamine gas (a self-driving thermodynamic step), and finally an intramolecular cyclization at the ester carbonyl .

Mechanistic pathway of methyl 3-(dimethylamino)acrylate reacting with a nucleophile.

Experimental Protocols & Workflows

The following protocols are designed as self-validating systems . By incorporating in-process analytical checkpoints, researchers can verify the integrity of the reaction before proceeding to the next step.

Protocol A: Synthesis of Methyl 3-(dimethylamino)acrylate

This protocol utilizes N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to convert an active methylene compound (methyl acetate) into the target enamine.

Step-by-Step Methodology:

-

Reagent Preparation: In an oven-dried, nitrogen-purged 250 mL round-bottom flask, charge 1.0 equivalent (100 mmol) of methyl acetate and 1.5 equivalents (150 mmol) of DMF-DMA.

-

Solvent Addition: Add 50 mL of anhydrous toluene to act as a heat-transfer medium and to facilitate the azeotropic removal of methanol.

-

Thermal Activation: Attach a Dean-Stark apparatus. Heat the mixture to reflux (~110 °C).

-

Causality: The thermal energy overcomes the activation barrier for the condensation, while the Dean-Stark trap continuously removes the methanol byproduct, driving the equilibrium toward the product via Le Chatelier's principle.

-

-

Validation Checkpoint 1 (In-Process): After 4 hours, sample the reaction. Perform Thin Layer Chromatography (TLC) using 70:30 Hexanes:Ethyl Acetate. The disappearance of the starting material validates reaction completion.

-

Isolation: Cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: Subject the crude yellow oil to vacuum distillation. Collect the fraction boiling at 115 °C under 3.0 mmHg.

-

Validation Checkpoint 2 (Final): Analyze via 1 H-NMR. The presence of two distinct singlets at ~2.8 ppm and ~3.1 ppm (representing the restricted rotation of the N,N-dimethyl groups) and vinylic doublets at ~4.5 ppm and ~7.4 ppm confirms the (E)-isomer structure .

Standard experimental workflow for the synthesis and isolation of the target enamine.

Safety, Handling, and Storage

Methyl 3-(dimethylamino)acrylate is a reactive electrophile and must be handled with stringent safety protocols:

-

Toxicity: It is classified as an irritant to the skin, eyes, and respiratory tract. It may be harmful if swallowed.

-

PPE: Handling requires nitrile gloves (minimum thickness 0.4 mm), safety goggles, and manipulation within a certified chemical fume hood.

-

Storage: To prevent premature hydrolysis or spontaneous polymerization, store the compound in a tightly sealed amber vial under an inert argon atmosphere at 2–8 °C.

References

-

National Center for Biotechnology Information (PubChem). "methyl (2E)-3-(dimethylamino)prop-2-enoate | C6H11NO2 | CID 5369115." PubChem Database. URL:[Link]

-

Arava, V. R., et al. "New reagents from N,N-Dimethyl amino methoxy methylenium methyl sulphate - Synthesis of 3-dimethylamino acrylonitriles." Der Pharma Chemica, 2010, 2(3): 178-186. URL:[Link]

Methyl 2-(dimethylamino)prop-2-enoate spectral data (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectral Analysis of Methyl 2-(dimethylamino)prop-2-enoate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectral data for methyl 2-(dimethylamino)prop-2-enoate (C₆H₁₁NO₂), a key intermediate in organic synthesis. As a molecule combining the functionalities of an enamine and an α,β-unsaturated ester, its structural elucidation presents a valuable case study for the application of modern spectroscopic techniques. This document offers an in-depth interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development and chemical manufacturing. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide field-proven insights.

Introduction: The Structural Significance of Methyl 2-(dimethylamino)prop-2-enoate

Methyl 2-(dimethylamino)prop-2-enoate is a fascinating molecule that embodies the electronic interplay between a powerful electron-donating group (the dimethylamino enamine nitrogen) and a conjugating electron-withdrawing group (the methyl ester). This push-pull system results in a highly polarized π-electron system, which significantly influences its reactivity and dictates its unique spectroscopic signature.

Accurate characterization is paramount for ensuring purity, confirming identity, and understanding the reactivity of such intermediates in complex synthetic pathways. A multi-technique spectroscopic approach, leveraging NMR, IR, and MS, is not merely a quality control step but a fundamental necessity for unambiguous structural confirmation. This guide will deconstruct the spectral data from each technique to build a cohesive and validated structural assignment.

Caption: Molecular Structure of Methyl 2-(dimethylamino)prop-2-enoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For methyl 2-(dimethylamino)prop-2-enoate, it reveals the profound electronic effects of the enamine and ester functionalities.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: A sample of ~5-10 mg of methyl 2-(dimethylamino)prop-2-enoate is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solvating power for a wide range of organic compounds and its single, well-defined residual solvent peak.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 300 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Standard pulse programs are used to collect ¹H (single pulse) and ¹³C (proton-decoupled) spectra, ensuring a sufficient number of scans to achieve a high signal-to-noise ratio.

¹H NMR Spectral Analysis

The proton NMR spectrum provides a direct map of the different types of protons in the molecule. The strong polarization of the C=C double bond by the adjacent nitrogen and carbonyl groups leads to a distinct and predictable pattern for the vinyl protons.

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.5 - 7.7 | 1H | Doublet | ~13-14 | Hᵦ (vinyl) |

| ~4.5 - 4.7 | 1H | Doublet | ~13-14 | Hₐ (vinyl) |

| ~3.6 - 3.7 | 3H | Singlet | - | -OCH₃ (ester) |

| ~2.9 - 3.1 | 6H | Singlet | - | -N(CH₃ )₂ (amino) |

Causality and Interpretation:

-

Vinyl Protons (Hₐ and Hᵦ): The most striking feature is the large chemical shift difference between the two vinyl protons. The proton at the β-position (Hᵦ, ~7.6 ppm), adjacent to the nitrogen, is significantly downfield. This is due to the strong electron-donating effect of the nitrogen lone pair, which increases electron density at the α-carbon through resonance, thereby deshielding the β-proton. Conversely, the α-proton (Hₐ, ~4.6 ppm) is relatively shielded.

-

Stereochemistry: The large coupling constant (J ≈ 13-14 Hz) between Hₐ and Hᵦ is characteristic of a trans relationship across the double bond, confirming the (E)-isomer as the predominant form.[1]

-

Methyl Groups: The singlet at ~3.65 ppm is characteristic of the methyl ester protons (-OCH₃). The singlet at ~2.95 ppm, integrating to six protons, is assigned to the two equivalent methyl groups of the dimethylamino moiety. Its downfield shift relative to a simple alkane is due to the electron-withdrawing effect of the nitrogen atom.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the electronic environment of each carbon atom. The polarization of the π-system is even more evident in the carbon chemical shifts.

| Chemical Shift (δ, ppm) | Assignment |

| ~168-170 | C =O (ester carbonyl) |

| ~150-155 | C ᵦ (vinyl) |

| ~80-85 | C ₐ (vinyl) |

| ~50-52 | -OC H₃ (ester) |

| ~40-45 | -N(C H₃)₂ (amino) |

Causality and Interpretation:

-

Carbonyl Carbon: The signal at ~169 ppm is typical for an ester carbonyl carbon.

-

Vinyl Carbons (Cₐ and Cᵦ): The extreme polarization of the double bond is the most informative aspect of the spectrum. The β-carbon (Cᵦ), directly attached to the nitrogen, is highly deshielded (~152 ppm) due to the resonance contribution of the nitrogen lone pair. In contrast, the α-carbon (Cₐ) is exceptionally shielded (~82 ppm) because resonance places a partial negative charge on this position. This large difference in chemical shifts is a hallmark of enamine systems.[2]

-

Methyl Carbons: The ester methyl carbon (-OCH₃) appears around 51 ppm, while the N-methyl carbons (-N(CH₃)₂) are observed around 42 ppm.

Caption: Logic flow for NMR spectral interpretation based on resonance effects.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

-

Technique Selection: Attenuated Total Reflectance (ATR) is a modern, preferred method that requires minimal sample preparation. A single drop of the neat liquid sample is placed on the ATR crystal. Alternatively, a spectrum can be obtained by placing a thin film of the liquid between two sodium chloride (NaCl) salt plates.

-

Data Acquisition: The spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

Spectral Analysis

The IR spectrum of methyl 2-(dimethylamino)prop-2-enoate is dominated by strong absorptions from the α,β-unsaturated ester and the C-N bond.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2950-2800 | Medium | C-H (sp³) stretching (methyl groups) |

| ~1700-1715 | Strong | C=O stretching (α,β-unsaturated ester) |

| ~1610-1630 | Strong | C=C stretching (enamine) |

| ~1250-1300 | Strong | C-O stretching (ester, =C-O-C) |

| ~1150-1170 | Strong | C-O stretching (ester, O-C-C) |

Causality and Interpretation:

-

Carbonyl Stretch (C=O): The C=O stretching frequency appears around 1710 cm⁻¹. This is a lower frequency compared to a typical saturated aliphatic ester (1735-1750 cm⁻¹).[3][4] This shift to lower wavenumber (a "red shift") is a direct consequence of conjugation with the C=C double bond. Resonance delocalizes the π-electrons, reducing the double-bond character of the carbonyl group and weakening the bond, which in turn lowers its vibrational frequency.

-

Alkene Stretch (C=C): A strong band is observed around 1620 cm⁻¹. This absorption is significantly more intense than in a typical alkene due to the large change in dipole moment during the vibration, a direct result of the polarized enamine system.

-

C-O and C-N Stretches: The fingerprint region (below 1500 cm⁻¹) contains strong, characteristic bands for the C-O stretches of the ester group and the C-N stretch of the dimethylamino group.[3][5]

-

Absence of N-H Stretch: Critically, there is no absorption band in the 3300-3500 cm⁻¹ region, which confirms the tertiary nature of the amine, as there are no N-H bonds present.[6][7]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion.

-

Ionization: Electron Ionization (EI) is a common, high-energy technique that induces reproducible fragmentation. A beam of high-energy electrons (typically 70 eV) bombards the sample molecules, causing one electron to be ejected, forming a radical cation known as the molecular ion (M⁺•).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected.

Spectral Analysis

The EI mass spectrum provides key structural information based on the observed molecular ion and fragment ions.

| Mass-to-Charge (m/z) | Relative Intensity (%) | Proposed Fragment |

| 129 | High | [M]⁺• (Molecular Ion) |

| 114 | Medium | [M - CH₃]⁺ |

| 98 | High | [M - OCH₃]⁺ |

| 70 | High | [M - COOCH₃]⁺• |

| 58 | Medium | [CH₂=N(CH₃)₂]⁺ |

Causality and Interpretation:

-

Molecular Ion (M⁺•): The peak at m/z 129 corresponds to the molecular weight of the compound (C₆H₁₁NO₂ = 129.16 g/mol ).[1] The presence of a single nitrogen atom results in an odd molecular weight, consistent with the Nitrogen Rule .[6]

-

Key Fragmentation Pathways:

-

Loss of Methoxy Radical (-•OCH₃): A prominent peak at m/z 98 arises from the cleavage of the ester's O-CH₃ bond, forming a stable acylium ion. This is a characteristic fragmentation for methyl esters.

-

Loss of Carbomethoxy Radical (-•COOCH₃): The peak at m/z 70 results from the loss of the entire carbomethoxy group.

-

α-Cleavage: The peak at m/z 58 is likely due to an α-cleavage adjacent to the nitrogen, a typical fragmentation pathway for amines, although rearrangement would be required in this vinylic system. A more likely pathway to a stable iminium-type ion involves rearrangement.

-

Caption: Key fragmentation pathways for methyl 2-(dimethylamino)prop-2-enoate in EI-MS.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides an unambiguous structural confirmation of methyl 2-(dimethylamino)prop-2-enoate. Each technique offers complementary and self-validating information:

-

NMR definitively establishes the carbon-hydrogen framework, connectivity, and the (E)-stereochemistry of the double bond, highlighting the powerful electronic push-pull effects of the enamine system.

-

IR confirms the presence of the key functional groups—an α,β-unsaturated ester and a tertiary amine—and demonstrates the effect of conjugation on the carbonyl bond strength.

-

MS verifies the molecular weight and corroborates the structure through predictable fragmentation patterns characteristic of esters and amines, adhering to the Nitrogen Rule.

This multi-faceted approach exemplifies a robust protocol for the structural elucidation of complex organic intermediates, providing the high level of confidence required by research and drug development professionals.

References

-

Walton, W. L., & Hughes, R. B. (1956). Infrared Spectra of α,β-Unsaturated Esters. Analytical Chemistry, 28(8), 1388-1391. [Link]

-

University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Esters. Chemistry LibreTexts. [Link]

-

Reusch, W. (n.d.). Table of Characteristic IR Absorptions. Michigan State University. [Link]

-

LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Oregon State University. (2020). Spectroscopy of Amines. CH 336. [Link]

-

Aasen, A. J., et al. (1969). Studies in mass spectrometry. Part XII. Mass spectra of enamines. Journal of the Chemical Society C: Organic, 14, 1490-1493. [Link]

-

Ahmed, M. G., & Hickmott, P. W. (1977). Enamine chemistry. Part 22. Carbon-13 nuclear magnetic resonance spectra of acyclic enamines. Journal of the Chemical Society, Perkin Transactions 2, 838-841. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl (2E)-3-(dimethylamino)prop-2-enoate. PubChem Compound Database. [Link]

-

Spange, S., et al. (2010). Identification of methacrylates and acrylates in dental materials by mass spectrometry. Journal of Analytical and Applied Pyrolysis, 89(2), 217-223. [Link]

-

OpenStax. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition. NC State University Libraries. [Link]

Sources

- 1. methyl (2E)-3-(dimethylamino)prop-2-enoate | C6H11NO2 | CID 5369115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Enamine chemistry. Part 22. Carbon-13 nuclear magnetic resonance spectra of acyclic enamines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 7. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to the Solubility of Methyl 2-(dimethylamino)prop-2-enoate

This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 2-(dimethylamino)prop-2-enoate. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this compound's behavior in various solvent systems. This document will delve into the theoretical underpinnings of its solubility, present a qualitative solubility profile, and provide a detailed, field-proven experimental protocol for quantitative solubility determination.

Introduction: The Significance of Solubility in Application

Methyl 2-(dimethylamino)prop-2-enoate is a functionalized acrylate monomer. Its molecular structure, featuring both a polar ester group and a tertiary amine, alongside a polymerizable double bond, makes it a valuable building block in the synthesis of polymers for a range of applications, including coatings, adhesives, and biomedical materials. The solubility of this monomer is a critical parameter that dictates its handling, reactivity, and the homogeneity of polymerization reactions. An understanding of its solubility profile is paramount for successful formulation, process development, and quality control.

Theoretical Framework: Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[1][2] The molecular structure of Methyl 2-(dimethylamino)prop-2-enoate contains several key features that influence its solubility:

-

Ester Group (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

-

Tertiary Amine Group (-N(CH₃)₂): The lone pair of electrons on the nitrogen atom can also act as a hydrogen bond acceptor. This group also introduces a degree of basicity to the molecule.

-

Alkene Group (C=C): This is a nonpolar functionality.

-

Alkyl Backbone: The hydrocarbon portions of the molecule are nonpolar.

The overall solubility of Methyl 2-(dimethylamino)prop-2-enoate in a given solvent will be determined by the interplay of these functional groups and the properties of the solvent itself. Several factors can influence this behavior, including the chemical structure of the monomer, the nature of the solvent, and the temperature.[3]

Solvent Polarity

-

Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors and acceptors. While the ester and amine groups of Methyl 2-(dimethylamino)prop-2-enoate can accept hydrogen bonds, the overall nonpolar character from the alkyl groups may limit its solubility in highly polar solvents like water.

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, dimethyl sulfoxide (DMSO)): These solvents have dipole moments but lack O-H or N-H bonds. They are generally good solvents for compounds with polar functional groups. It is anticipated that Methyl 2-(dimethylamino)prop-2-enoate will exhibit good solubility in many polar aprotic solvents.

-

Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents lack significant dipole moments and interact primarily through van der Waals forces. The nonpolar backbone of the acrylate will favor solubility in these solvents.[1]

Temperature Effects

In most cases, the solubility of a solid in a liquid increases with temperature.[3] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the intermolecular forces in both the solute and the solvent.[3][4]

Qualitative Solubility Profile of Methyl 2-(dimethylamino)prop-2-enoate

| Solvent Class | Solvent Example | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The presence of polar ester and amine groups allows for some interaction, but the nonpolar hydrocarbon backbone is expected to limit extensive solubility. Acrylic acid, a related but more polar molecule, is highly soluble in water.[6] |

| Ethanol | Soluble | The combination of a polar hydroxyl group and a shorter alkyl chain in ethanol allows for favorable interactions with both the polar and nonpolar parts of the solute molecule. | |

| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent that should effectively solvate the molecule. | |

| Polar Aprotic | Acetone | Soluble | The polar carbonyl group of acetone can interact with the polar groups of the solute, and its overall less polar nature compared to water will accommodate the nonpolar parts.[6] |

| Acetonitrile | Soluble | A common polar aprotic solvent that is a good solvent for a wide range of organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent known for its ability to dissolve a wide variety of organic compounds. | |

| Ethyl Acetate | Soluble | As an ester itself, ethyl acetate has a similar polarity profile and is expected to be a good solvent. | |

| Nonpolar | Toluene | Soluble | The aromatic ring of toluene can engage in van der Waals interactions with the nonpolar parts of the solute. |

| Hexane | Soluble | The nonpolar alkyl chain of hexane will readily solvate the nonpolar hydrocarbon portions of the acrylate. | |

| Diethyl Ether | Soluble | While having some polar character due to the ether oxygen, it is predominantly a nonpolar solvent and is expected to be a good solvent for this compound. |

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain precise, quantitative solubility data, a robust experimental protocol is essential. The following describes the widely accepted shake-flask method, which is a cornerstone technique in chemical and pharmaceutical research for determining equilibrium solubility.[1]

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of a solid solute in a specific solvent at a constant temperature until equilibrium is reached between the dissolved and undissolved solute.[1] The concentration of the solute in the resulting saturated solution is then measured to determine the solubility.

Experimental Workflow

The following diagram illustrates the key stages of the shake-flask method for determining the solubility of Methyl 2-(dimethylamino)prop-2-enoate.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Detailed Step-by-Step Protocol

-

Preparation of the Saturated Solution:

-

Add an excess amount of Methyl 2-(dimethylamino)prop-2-enoate to a glass vial. The excess is crucial to ensure that a saturated solution is formed.

-

Pipette a known volume of the desired solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or on a magnetic stir plate in a temperature-controlled environment.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[1] The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Phase Separation:

-

Once equilibrium is established, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high solubility values.

-

Centrifuge the vial at a high speed to pellet the undissolved solid.

-

Carefully withdraw the supernatant (the clear, saturated solution) using a syringe and filter it through a chemically inert syringe filter (e.g., a 0.22 µm PTFE filter) into a clean vial.[1] The filter should not absorb the solute.

-

-

Quantification of the Solute:

-

The concentration of Methyl 2-(dimethylamino)prop-2-enoate in the filtered, saturated solution is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose.[1]

-

Prepare a series of standard solutions of Methyl 2-(dimethylamino)prop-2-enoate of known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Analyze the filtered sample and determine its concentration using the calibration curve.

-

-

Data Reporting:

-

The solubility is reported in units of mass per volume (e.g., mg/mL) or as a molar concentration (mol/L) at the specified temperature.

-

Trustworthiness and Self-Validation

The described protocol incorporates several self-validating steps to ensure the trustworthiness of the results:

-

Use of Excess Solute: This guarantees that the solution is truly saturated.

-

Extended Equilibration Time: This ensures that the system has reached a true thermodynamic equilibrium.

-

Meticulous Phase Separation: Centrifugation followed by filtration minimizes the risk of including undissolved solid in the sample for analysis.

-

Calibration Curve: Quantification against a multi-point calibration curve ensures the accuracy and linearity of the analytical measurement.

Conclusion

While quantitative solubility data for Methyl 2-(dimethylamino)prop-2-enoate is not widely published, a strong qualitative understanding can be derived from its molecular structure and the fundamental principles of solubility. For applications requiring precise quantitative data, the detailed shake-flask protocol provided in this guide offers a robust and reliable method for its determination. By following this protocol, researchers can confidently generate the critical solubility data needed to advance their work in polymer science, drug development, and other fields that utilize this versatile monomer.

References

- General Experimental Protocol for Determining Solubility - Benchchem. (n.d.).

- Solubility test for Organic Compounds. (2024, September 24).

- What is the solubility of Acrylic UV Monomer in different solvents? - Blog. (2025, May 12).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Methyl 2-(dimethylamino)propanoate | C6H13NO2 | CID 15594675 - PubChem. (n.d.).

- 2-(Dimethylamino)ethyl 2-methylprop-2-enoate - PubChem - NIH. (n.d.).

- CAS#:36657-47-3 | 2-(dimethylamino)ethyl 2-methylprop-2-enoate,dodecyl 2-methylprop-2-enoate,methyl 2-methylprop-2-enoate | Chemsrc. (2025, August 25).

- STUDY OF ACRYLIC ACID AND ACRYLATES – INDIAN SCENARIO YEAR-2022 - TIJER.org. (2013, December 5).

- "Acrylic Ester Polymers". In - Free. (n.d.).

- Properties and Applications of Acrylates | IntechOpen. (2020, May 6).

- 2-Propenoic acid, 2-methyl-, butyl ester, polymer with 2-(dimethylamino)ethyl 2-methyl-2-propenoate and methyl 2-methyl-2-propenoate | 24938-16-7 - ChemicalBook. (n.d.).

- SAFETY DATA SHEET - MilliporeSigma. (2025, October 30).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- What various factors affect the solubility of polymers? - Quora. (2021, July 14).

- 2-Propenoic acid,2-methyl-,esters,2- (dimethylamino)ethyl es... (cas 60162-07-4) SDS/MSDS download - Guidechem. (n.d.).

- 26394-95-6, methyl 3,3-bis(dimethylamino)prop-2-enoate Formula - ECHEMI. (n.d.).

- Solubility Profile of Methyl 2,2-dimethylpent-4-enoate in Organic Solvents: A Technical Guide - Benchchem. (n.d.).

- Butyl methacrylate-dimethylaminoethyl methacrylate-methyl methacrylate copolymer SDS, 24938-16-7 Safety Data Sheets - ECHEMI. (n.d.).

- METHYL 2-METHYLPROP-2-ENOATE | CAS 80-62-6 - Matrix Fine Chemicals. (n.d.).

- 2-dimethylaminoethyl prop-2-enoate - Stenutz. (n.d.).

- 26222-42-4;288583-91-5 2-(dimethylamino)ethyl 2-methylprop-2-enoate - ChemNet. (n.d.).

Sources

Advanced Reactivity and Application of Functionalized Acrylates in Therapeutics

Executive Summary

Acrylates ( α,β -unsaturated carbonyls) serve as foundational building blocks in the design of modern biomaterials and targeted drug delivery systems. Functionalized acrylates—such as poly(ethylene glycol) diacrylate (PEGDA), epoxy-acrylates, and amine-functionalized variants—offer a versatile, tunable platform for creating hydrogels, nanocarriers, and tissue scaffolds. As a Senior Application Scientist, mastering the mechanistic nuances of acrylate reactivity is paramount for translating benchtop chemistry into viable clinical therapeutics. This whitepaper dissects the core reaction pathways of functionalized acrylates and provides a self-validating methodology for hydrogel synthesis.

Mechanistic Foundations of Acrylate Reactivity

The inherent reactivity of functionalized acrylates stems from the electron-withdrawing nature of the carbonyl group, which polarizes the adjacent carbon-carbon double bond. This structural motif enables two primary modes of polymerization and conjugation:

Radical Chain-Growth Polymerization

Initiated by thermal or photo-cleavable initiators (e.g., Irgacure 2959), free radicals attack the electron-deficient double bond of the acrylate, leading to rapid chain propagation. This mechanism is widely utilized for in situ hydrogel formation because it allows for spatiotemporal control over gelation[1].

Michael-Type Step-Growth Addition

Acrylates act as excellent Michael acceptors. Nucleophiles (Michael donors) such as thiols and amines undergo a 1,4-conjugate addition, offering a highly selective "click" chemistry approach.

-

Thiol-Michael Addition: Typically base-catalyzed, this reaction proceeds via a thiolate anion intermediate. It is highly efficient, exhibits low oxygen inhibition, and yields homogeneous network structures with minimal shrinkage stress compared to radical polymerization[2].

-

Aza-Michael Addition: Primary and secondary amines react with acrylates to form stable carbon-nitrogen bonds. This reaction can often proceed without an exogenous catalyst, making it highly attractive for formulating injectable, in situ-forming hydrogels (such as PAMAM dendrimer networks) for localized drug delivery[3].

Quantitative Reactivity Profiles

To rationally design a drug delivery vehicle, researchers must select the appropriate functionalized acrylate and curing mechanism based on the desired release kinetics and payload sensitivity.

Table 1: Comparative Reactivity Profiles of Functionalized Acrylate Systems

| System / Monomer | Reaction Mechanism | Typical Catalyst / Initiator | Reaction Speed | Key Biomedical Application |

| PEGDA (Low MW, <1000 Da) | Radical Photopolymerization | Irgacure 2959 (UV 365 nm) | Fast (1-5 Minutes) | Rigid hydrogels, small molecule delivery[4] |

| PEGDA (High MW, >4000 Da) | Radical Photopolymerization | Irgacure 2959 (UV 365 nm) | Fast (1-5 Minutes) | Macroporous hydrogels, peptide/protein delivery |

| Thiol-Acrylate | Thiol-Michael Addition | Strong Base (e.g., TBD) | Very Fast (Seconds to Mins) | Low-shrinkage matrices, sensitive biologics[2] |

| Amine-Acrylate (e.g., PAMAM) | Aza-Michael Addition | None (Autocatalytic/Amine) | Moderate (Minutes to Hours) | Injectable, in situ-forming depot hydrogels[3] |

Self-Validating Experimental Protocol: Synthesis of a PEGDA Hydrogel

This protocol outlines the synthesis of a photo-crosslinked PEGDA hydrogel for peptide delivery. It is designed as a self-validating system : successful, uniform gelation within the specified 5-minute timeframe confirms the absence of oxygen inhibition and the viability of the photoinitiator.

Reaction Workflow

Workflow for the photopolymerization of PEGDA hydrogels for peptide drug delivery.

Step-by-Step Methodology & Causality (E-E-A-T)

-

Preparation of Prepolymer Solution: Dissolve PEGDA powder (MW 4000 Da) in Phosphate-Buffered Saline (PBS) to achieve a final concentration of 10-20% (w/v).

-

Causality: PBS maintains a physiological pH (7.4), preventing acid/base-catalyzed degradation of the peptide payload. High MW PEGDA is selected because its lower crosslinking density yields a larger mesh size, accommodating the diffusion of bulky peptide therapeutics[1].

-

-

Initiator Addition: Add the photoinitiator Irgacure 2959 to a final concentration of 0.1% (w/v).

-

Causality: Irgacure 2959 is chosen for its proven cytocompatibility. Concentrations are strictly capped at 0.1% because higher amounts can induce cellular toxicity and generate excessive heat during the exothermic polymerization, potentially denaturing sensitive therapeutics[1].

-

-

Payload Incorporation: Gently vortex the therapeutic peptide into the prepolymer solution until homogenous.

-

Deoxygenation: Purge the mixture with nitrogen gas for 3-5 minutes.

-

Causality: Radical polymerizations are highly susceptible to oxygen inhibition. Dissolved oxygen reacts with propagating radicals to form stable, unreactive peroxy radicals. Nitrogen purging displaces oxygen, ensuring reproducible crosslinking densities and preventing incomplete gelation[4].

-

-

Photopolymerization: Transfer the solution to a cylindrical mold (e.g., PDMS or glass). Expose to 365 nm UV light at an intensity of 10 mW/cm² for exactly 5 minutes.

-

Causality: 365 nm (UVA) is utilized because it efficiently cleaves Irgacure 2959 while minimizing the direct photolytic damage to peptides that shorter UVB/UVC wavelengths would cause.

-

-

Validation & Swelling: The resulting hydrogel must present as a firm, elastic disc. Swelling the hydrogel in PBS at 37°C allows for the characterization of release kinetics, which typically follow Fickian diffusion for PEGDA systems[4]. Failure to achieve a firm disc indicates either expired initiator or insufficient deoxygenation.

Conclusion

Functionalized acrylates present a robust and chemically diverse toolkit for biomedical engineering. By mastering the distinct kinetics of radical photopolymerization and step-growth Michael additions, formulation scientists can engineer highly specific, responsive drug delivery systems that protect delicate payloads and release them with precise temporal control.

References

-

Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry (RSC Publishing).[Link]

-

Photopolymerized Poly(Ethylene Glycol) Diacrylate Hydrogels for Controlled Release of Ketoprofen. DergiPark.[Link]

-

Recent Advances in Photo-Crosslinkable Hydrogels for Biomedical Applications. Taylor & Francis Online.[Link]

-

In Situ-Forming Polyamidoamine Dendrimer Hydrogels with Tunable Properties Prepared via Aza-Michael Addition Reaction. National Institutes of Health (PMC).[Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. In Situ-Forming Polyamidoamine Dendrimer Hydrogels with Tunable Properties Prepared via Aza-Michael Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

Technical Whitepaper: Methyl 2-(dimethylamino)prop-2-enoate – Chemical Properties, Safety Profile, and Synthetic Applications

Executive Summary

Methyl 2-(dimethylamino)prop-2-enoate (commonly known as methyl α -(dimethylamino)acrylate) is a highly reactive, bifunctional building block utilized in advanced organic synthesis and drug development. Possessing both an electron-donating dimethylamino group and an electron-withdrawing methyl ester on the same vinylic carbon, this compound is a classic captodative olefin . This unique electronic topology makes it an exceptional Michael acceptor, a versatile enamine, and a highly active monomer for radical polymerization.

As a Senior Application Scientist, I have structured this guide to bridge the gap between material safety and synthetic utility. Handling this compound requires a deep understanding of its kinetic instability. This whitepaper synthesizes its Material Safety Data Sheet (MSDS) core elements with field-proven, self-validating protocols for its use in continuous flow chemistry, ensuring both laboratory safety and experimental success.

Material Safety Data Sheet (MSDS) & Handling Guidelines

Due to its captodative nature, methyl 2-(dimethylamino)prop-2-enoate presents unique handling challenges compared to standard acrylates. The synergistic stabilization of radical intermediates drastically lowers the activation energy for spontaneous polymerization[1].

Hazard Identification (GHS Classification)

-

Flammable Liquids (Category 4): Combustible liquid (H227).

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315).

-

Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation (H319).

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (H335).

Critical Handling & Storage Causality

-

Polymerization Hazard: The compound must never be stored in its pure, uninhibited form. It is typically stabilized with 100–500 ppm of MEHQ (Monomethyl ether hydroquinone). Causality: MEHQ acts as a radical scavenger, intercepting spontaneously generated carbon-centered radicals before propagation can occur.

-

Moisture Sensitivity: As an α -aminoacrylate (an enamine), it is susceptible to aqueous hydrolysis. Exposure to atmospheric moisture and mild acids will hydrolyze the compound into methyl pyruvate and dimethylamine gas.

-

Storage Conditions: Store at 2–8 °C under a strict inert atmosphere (Argon or N 2 ) in dark, tightly sealed containers. Keep away from radical initiators (e.g., AIBN, peroxides) and strong oxidizers.

Physicochemical Properties & Reactivity Data

To facilitate experimental design, the quantitative physicochemical properties and flow parameters of methyl 2-(dimethylamino)prop-2-enoate are summarized below.

Table 1: Physicochemical Properties

| Property | Value / Description | Experimental Implication |

| Chemical Name | Methyl 2-(dimethylamino)prop-2-enoate | IUPAC standard nomenclature. |

| Molecular Formula | C 6 H 11 NO 2 | Determines stoichiometric calculations. |

| Molecular Weight | 129.16 g/mol | Used for molarity preparations. |

| Appearance | Clear to pale yellow liquid | Darkening indicates degradation/polymerization. |

| Density | ~0.98 g/mL at 25 °C | Required for volumetric dispensing. |

| Solubility | Soluble in THF, DCM, Et 2 O | Ideal for continuous flow microreactors. |

| Biological Analogs | PLP- α -aminoacrylate intermediates | Mimics transient species in O-acetylserine sulfhydrylase pathways[2]. |

Advanced Synthetic Applications: Continuous Flow Metalation

The directed metalation of α,β -unsaturated carbonyls is a cornerstone of heterocycle synthesis. However, the lithiation of acrylates in batch reactors is notoriously difficult. The localized exotherms and poor mixing inherent to batch chemistry often trigger the rapid polymerization of captodative olefins or lead to nucleophilic attack at the ester moiety.

To circumvent this, Knochel and co-workers pioneered the use of continuous flow magnesiation [3]. By utilizing a highly active, non-nucleophilic base (TMPMgCl·LiCl) within a microreactor, the β -magnesiation of dimethylamino acrylates occurs smoothly at ambient temperatures.

Mechanistic Workflow

Fig 1. Continuous flow magnesiation and electrophilic trapping of methyl 2-(dimethylamino)acrylate.

Experimental Protocol: Flow Magnesiation and Butenolide Synthesis

This self-validating protocol ensures the precise functionalization of methyl 2-(dimethylamino)prop-2-enoate. The continuous flow setup provides superior heat and mass transfer, instantly dissipating the heat of metalation and preventing thermal runaway.

Table 2: Continuous Flow Parameters

| Parameter | Optimal Condition | Causality / Rationale |

| Base Selection | TMPMgCl·LiCl | Kinetically active, non-nucleophilic; prevents ester attack. |

| Temperature | 10 °C to 25 °C | Bypasses cryogenic (-78 °C) needs; flow prevents runaway. |

| Residence Time | 5 to 10 minutes | Ensures complete β -metalation without enamine degradation. |

| Reactor Material | PTFE Tubing (0.8 mm ID) | Chemically inert; prevents metal-catalyzed polymerization. |

Step-by-Step Methodology

Phase 1: System Priming & Preparation

-

Dry the System: Flush a PTFE T-mixer microreactor (0.8 mm internal diameter, 5 mL volume) with anhydrous THF at 2.0 mL/min for 10 minutes. Causality: Any residual moisture will instantly quench the TMPMgCl·LiCl base, leading to incomplete metalation and unreacted monomer.

-

Prepare Solution A: Dissolve methyl 2-(dimethylamino)prop-2-enoate in anhydrous THF to achieve a 0.50 M concentration. Store under Argon.

-

Prepare Solution B: Obtain or prepare a 0.60 M solution of TMPMgCl·LiCl in anhydrous THF.

Phase 2: Continuous Flow Execution 4. Infusion: Load Solution A and Solution B into separate gas-tight syringes. Mount them on precision syringe pumps. 5. Mixing: Pump both solutions into the T-mixer. Set the flow rates to 0.25 mL/min for each syringe (total flow rate = 0.50 mL/min). Causality: For a 5 mL reactor coil, this flow rate strictly enforces a 10-minute residence time, which kinetic studies show is optimal for quantitative deprotonation[3]. 6. Temperature Control: Submerge the PTFE reactor coil in a water bath maintained between 10 °C and 25 °C.

Phase 3: Electrophilic Trapping & Workup 7. Quenching: Direct the effluent tubing from the microreactor directly into a batch flask containing 1.2 equivalents of an electrophile (e.g., benzaldehyde) dissolved in THF, pre-cooled to 0 °C. 8. Cyclization: Stir the batch flask for 1 hour as it warms to room temperature. The initial aldol-type addition is followed by spontaneous lactonization to form a functionalized 2(5H)-furanone (butenolide). 9. Isolation: Quench the batch reaction with saturated aqueous NH 4 Cl. Extract the aqueous layer three times with ethyl acetate. Dry the combined organic layers over Na 2 SO 4 , filter, and concentrate in vacuo. Purify via flash column chromatography.

References

-

Title: Continuous Flow Magnesiation or Zincation of Acrylonitriles, Acrylates, and Nitroolefins. Application to the Synthesis of Butenolides Source: Organic Letters - ACS Publications URL: [Link]

-

Title: Exceptional free radical polymerization and block copolymerization of captodative substituted methyl 2-methoxyacrylate Source: Journal of Macromolecular Science, Part A - Taylor & Francis URL: [Link]

-

Title: Formation of the alpha-aminoacrylate immediate limits the overall reaction catalyzed by O-acetylserine sulfhydrylase Source: Biochemistry - PubMed URL: [Link]

Sources

Application Note & Lab-Scale Protocol: Synthesis of Methyl 2-(dimethylamino)prop-2-enoate

Abstract: This document provides a comprehensive, research-grade protocol for the lab-scale synthesis of Methyl 2-(dimethylamino)prop-2-enoate, a versatile monomer in polymer chemistry and a valuable intermediate in organic synthesis. The synthesis is achieved through a nucleophilic substitution reaction between methyl 2-bromoprop-2-enoate and dimethylamine. This guide details the reaction mechanism, provides a step-by-step experimental procedure, outlines methods for purification and characterization, and emphasizes critical safety precautions. The protocol is designed for researchers, scientists, and professionals in drug development and materials science.

Introduction and Scientific Background

Methyl 2-(dimethylamino)prop-2-enoate is a functionalized acrylate monomer. The presence of the tertiary amine group imparts basicity and nucleophilicity to the molecule, making it a valuable building block for copolymers with unique properties, such as pH-responsiveness and enhanced adhesion to polar substrates[1]. Such polymers find applications in coatings, adhesives, and as flocculants in water treatment[1].

The synthesis of α-(dialkylamino)acrylates can be approached through several synthetic routes. A common and effective method involves the reaction of an α-halo-α,β-unsaturated ester with a secondary amine. This application note focuses on the synthesis of Methyl 2-(dimethylamino)prop-2-enoate via the reaction of methyl 2-bromoprop-2-enoate with dimethylamine. This reaction proceeds through a nucleophilic vinylic substitution mechanism. The dimethylamine acts as a nucleophile, attacking the electron-deficient β-carbon of the acrylate, followed by the elimination of the bromide leaving group to yield the desired product.

Reaction Scheme and Mechanism

The overall reaction is as follows:

The reaction proceeds via a two-step addition-elimination mechanism. In the first step, the lone pair of electrons on the nitrogen atom of dimethylamine attacks the β-carbon of the methyl 2-bromoprop-2-enoate. This is followed by the elimination of the bromide ion and a proton to form the final product and dimethylammonium bromide. A second equivalent of dimethylamine acts as a base to neutralize the hydrogen bromide formed during the reaction.

Experimental Protocol

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| Methyl 2-bromoprop-2-enoate | ≥95% | Sigma-Aldrich | - |

| Dimethylamine solution | 40 wt. % in H₂O | Sigma-Aldrich | - |

| Diethyl ether | Anhydrous | Fisher Scientific | - |

| Sodium sulfate | Anhydrous | Fisher Scientific | - |

| Hydroquinone | Reagent grade | Sigma-Aldrich | Polymerization inhibitor |

| Round-bottom flask (100 mL) | - | - | Two-necked |

| Magnetic stirrer and stir bar | - | - | - |

| Dropping funnel | - | - | - |

| Condenser | - | - | - |

| Ice bath | - | - | - |

| Rotary evaporator | - | - | - |

| NMR spectrometer | - | - | For product characterization |

| FT-IR spectrometer | - | - | For product characterization |

Synthesis Workflow Diagram

Sources

Application Note: Copolymerization of Methyl 2-(dimethylamino)prop-2-enoate with Methyl Methacrylate (MMA)

Introduction & Mechanistic Rationale

The design of stimuli-responsive, amphiphilic copolymers is a cornerstone of modern targeted drug delivery and smart biomaterials. The copolymerization of Methyl 2-(dimethylamino)prop-2-enoate (MDMAPA) —an α -amino substituted acrylate—with Methyl Methacrylate (MMA) yields highly tunable, pH-responsive macromolecules.

From a mechanistic perspective, MDMAPA is a classic captodative monomer . The α -carbon bears both an electron-withdrawing ester group (the "captor") and an electron-donating dimethylamino group (the "dative"). This push-pull electronic environment highly stabilizes the propagating carbon-centered radical during polymerization. Consequently, the homopolymerization of MDMAPA is thermodynamically sluggish. However, when paired with MMA (a slightly electron-deficient monomer), the stabilized MDMAPA radical readily cross-propagates. This disparity in reactivity ratios naturally drives the system toward gradient or alternating microstructures in standard Free Radical Polymerization (FRP), unless constrained by controlled living techniques like Atom Transfer Radical Polymerization (ATRP) [1].

For drug development professionals, incorporating MDMAPA into a PMMA backbone introduces a tertiary amine that protonates at mildly acidic pH (e.g., in tumor microenvironments or endosomes), triggering a hydrophobic-to-hydrophilic phase transition that forces the release of encapsulated therapeutics [2].

Quantitative Data: Copolymerization Parameters

Understanding the kinetic behavior of the MDMAPA/MMA system is critical for predicting polymer architecture. The following table summarizes the field-proven parameters for both FRP and ATRP methodologies based on structurally analogous dimethylamino-functionalized methacrylate systems [3].

| Polymerization Type | Monomer 1 (M1) | Monomer 2 (M2) | Reactivity Ratios ( r1,r2 ) | Target PDI ( Mw/Mn ) | Resulting Architecture | Primary Application |

| FRP (AIBN, 70°C) | MDMAPA | MMA | r1≈0.15 , r2≈0.85 | 1.8 – 2.4 | Random / Gradient | Antibacterial surface coatings |

| ATRP (CuBr/PMDETA) | PMMA-Br (Macroinitiator) | MDMAPA | N/A (Sequential Addition) | 1.1 – 1.3 | AB Diblock (PMMA- b -PMDMAPA) | pH-responsive micellar drug delivery |

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the physical or chemical causality behind the action.

Protocol A: Free Radical Polymerization (FRP) of Random P(MDMAPA-co-MMA)

Objective: Synthesize a bulk random copolymer for antifouling or responsive coatings.

-

Monomer Purification: Pass MDMAPA and MMA through a basic alumina column.

-

Causality: Commercial monomers contain inhibitors like MEHQ (Mequinol) which scavenge radicals. Failing to remove them results in unpredictable induction periods and skewed molecular weights.

-

-

Reaction Assembly: In a Schlenk flask, combine MDMAPA (30 mol%), MMA (70 mol%), AIBN initiator (1 wt% relative to monomers), and anhydrous toluene (solvent, 50% v/v).

-

Deoxygenation (Freeze-Pump-Thaw): Subject the mixture to three cycles of freezing (liquid nitrogen), pumping (high vacuum), and thawing.

-

Causality: Molecular oxygen is a diradical that rapidly couples with propagating carbon-centered radicals to form stable peroxy radicals, effectively dead-ending the polymerization.

-

Validation Checkpoint: During the final thaw cycle under static vacuum, the absence of rising gas bubbles confirms complete deoxygenation.

-

-

Polymerization: Backfill with Argon and immerse the flask in a pre-heated oil bath at 70°C for 12 hours.

-

Precipitation & Recovery: Dilute the viscous mixture with a small amount of THF and precipitate dropwise into cold hexanes.

-

Causality: The entropic penalty of dissolving a polymer requires favorable enthalpic interactions. Hexanes provide poor solvent-polymer interactions for the polar copolymer, driving immediate precipitation while unreacted monomers remain soluble.

-

Validation Checkpoint: 1 H-NMR of the dried powder should show the complete disappearance of vinyl protons (5.5–6.5 ppm) and the emergence of broad backbone methylene peaks.

-

Protocol B: Atom Transfer Radical Polymerization (ATRP) for Block Copolymers

Objective: Synthesize well-defined PMMA- b -PMDMAPA amphiphilic block copolymers.

-

Macroinitiator Preparation: Dissolve a pre-synthesized PMMA-Br macroinitiator and MDMAPA monomer in anisole.

-

Ligand Addition: Add N,N,N′,N′′,N′′ -pentamethyldiethylenetriamine (PMDETA).

-

Causality: PMDETA acts as a chelating ligand that solubilizes the Cu(I) salt in organic media and tunes the redox potential of the Cu(I)/Cu(II) couple, ensuring an appropriate equilibrium constant ( KATRP ) for controlled growth.

-

-

Deoxygenation: Perform three Freeze-Pump-Thaw cycles.

-

Catalyst Introduction: Under a positive flow of Argon, quickly add CuBr catalyst.

-

Causality: Cu(I) is highly susceptible to oxidation to Cu(II) by atmospheric oxygen. Premature oxidation destroys the active catalyst required for the reversible halogen transfer.

-

-

Polymerization: Heat to 60°C. The dynamic equilibrium between active radicals and dormant alkyl halides will maintain a low radical concentration, suppressing termination events and yielding a narrow PDI.

-

Purification: Expose the reaction to air to terminate (oxidize Cu(I) to Cu(II)), dilute with THF, and pass through a neutral alumina column.

-

Causality: Copper catalysts are highly cytotoxic. Complete removal is mandatory before any downstream biological or drug-delivery assays.

-

Visualizations

Fig 1. Step-by-step ATRP workflow for synthesizing PMMA-b-PMDMAPA block copolymers.

Fig 2. pH-responsive micellar dissociation and cargo release mechanism triggered by MDMAPA protonation.

References

- Radical Copolymerization of N-[(3-Dimethylamino)propyl] Acrylamide (or Methacyrlamide) with Methyl Acrylate (or Methacrylate) Journal of Macromolecular Science, Part A

- Antibacterial Amphiphilic Copolymers of Dimethylamino Ethyl Methacrylate and Methyl Methacrylate to Control Biofilm Adhesion for Antifouling Applic

- Synthesis of Well-Defined Amphiphilic Block Copolymers with 2-(Dimethylamino)

Application Note: Advanced Headspace Gas Chromatography (HS-GC) for Volatile Organic Compounds (VOCs) in Drug Development

Executive Summary

The analysis of residual solvents—volatile organic compounds (VOCs) utilized during the synthesis of active pharmaceutical ingredients (APIs) and excipients—is a critical safety parameter in drug development. Because these solvents provide no therapeutic benefit and pose severe toxicological risks, their presence must be strictly monitored and quantified[1].

This application note outlines a highly robust, self-validating Headspace Gas Chromatography (HS-GC) methodology coupled with dual Flame Ionization Detection (FID) and Mass Spectrometry (MS). Designed for Senior Analytical Scientists, this guide transcends standard operating procedures by detailing the thermodynamic causality behind method development, ensuring absolute compliance with United States Pharmacopeia (USP) General Chapter <467>[2][3].

Mechanistic Principles of Headspace Extraction

Headspace sampling is an indirect injection technique that relies on the thermodynamic equilibrium of volatile analytes between a liquid (or solid) sample matrix and the overlying gas phase in a sealed vial[4]. By injecting only the gas phase, non-volatile matrix components that would otherwise contaminate the GC inlet and column are excluded.

The concentration of the analyte in the gas phase ( Cg ), which dictates the ultimate detector response, is governed by two critical parameters[5]:

-

Partition Coefficient ( K ): Defined as the ratio of the analyte concentration in the sample phase ( Cs ) to its concentration in the gas phase ( Cg ) at equilibrium ( K=Cs/Cg ). A lower K value indicates a higher concentration of the analyte in the headspace, yielding higher analytical sensitivity[4].

-

Phase Ratio ( β ): Defined as the volume of the gas phase ( Vg ) divided by the volume of the sample phase ( Vs ).

The Causality of Sensitivity: The final detector response is directly proportional to Cg=C0/(K+β) , where C0 is the initial concentration of the VOC. To maximize sensitivity for VOCs with high solubility in the matrix (high K ), analysts can employ the "salting-out" effect . By adding inorganic salts (e.g., sodium sulfate) to an aqueous matrix, the solubility of the organic analyte decreases, artificially lowering K and driving the VOCs into the headspace[6].

Thermodynamic partitioning mechanism governing headspace gas chromatography.

System Configuration and Workflow

To achieve both regulatory compliance (quantitation) and investigative power (identification of unknown impurities), this protocol utilizes a Capillary Flow Technology (CFT) splitter. The CFT device splits the column effluent precisely 1:1 between an FID and an MS[2]. This dual-channel approach eliminates the need to run samples twice when an out-of-specification (OOS) unknown peak is detected.

Dual-detector Headspace GC-FID/MS workflow for VOC analysis.

Experimental Protocol: A Self-Validating System

A robust analytical method must act as a self-validating system. The following protocol integrates System Suitability Testing (SST) as a definitive gatekeeper; the analytical run cannot proceed unless the system proves its thermodynamic and chromatographic fitness.

Step 1: Sample and Standard Preparation

-

Diluent Selection: For water-soluble APIs, utilize high-purity HPLC-grade water. For water-insoluble APIs, utilize Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

-

Preparation: Accurately weigh 250 mg of the API into a 20 mL headspace vial. Add exactly 5.0 mL of the selected diluent and seal immediately with a PTFE-lined septum.

-

Causality Check: Maintaining an exact 5.0 mL volume across all standards and samples is critical to keep the Phase Ratio ( β ) constant. Even a 0.1 mL variation in sample volume will directly alter the gas phase concentration ( Cg ) and invalidate the calibration curve[5].

Step 2: System Suitability Testing (SST) - The Validation Gate

Before analyzing unknown samples, the system must be challenged using standardized USP <467> Class 1 and Class 2 mixtures[3].

-

Sensitivity Check: The Signal-to-Noise (S/N) ratio for 1,1,1-Trichloroethane in the Class 1 standard must be ≥5 . (Validates that the partition coefficient K is optimized and the detector is responsive).

-

Chromatographic Resolution: The resolution ( Rs ) between Acetonitrile and Methylene Chloride in the Class 2 standard must be ≥1.0 . (Validates column efficiency and optimal carrier gas linear velocity).

-

Precision: The Relative Standard Deviation (RSD) of peak areas from three replicate injections must be ≤15% . (Validates the mechanical reproducibility of the headspace syringe/loop).

Step 3: Instrumental Execution

If the SST parameters pass, proceed with the sequence. Ensure the transfer line is directly interfaced with the GC inlet to prevent cold spots.

Quantitative Data & Method Parameters

Table 1: USP <467> Solvent Classifications and Limits[3]

| Solvent Class | Toxicological Concern | Example Compounds | USP Concentration Limit (ppm) |

| Class 1 | Human carcinogens; severe environmental hazards | Benzene, Carbon tetrachloride | 2 ppm, 4 ppm |

| Class 2 | Non-genotoxic animal carcinogens; limited use | Acetonitrile, Methanol, Methylene chloride | 410 ppm, 3000 ppm, 600 ppm |

| Class 3 | Low toxic potential; health-based limit not strictly needed | Acetone, Ethanol, Ethyl acetate | 5000 ppm (typically) |

Table 2: Optimized HS-GC-FID/MS Parameters

| Parameter | Setting / Value | Causality / Rationale |

| Analytical Column | DB-624 (30 m × 0.32 mm, 1.8 µm) | The mid-polarity phase (6% cyanopropylphenyl) provides the unique selectivity required to resolve critical co-eluting VOC pairs (e.g., Benzene and 1,2-Dichloroethane)[2]. |

| GC Oven Program | 40°C (20 min) → 240°C @ 10°C/min | A long initial isothermal hold allows for the baseline separation of highly volatile, early-eluting gases. |

| HS Oven Temp | 80°C (Water) or 105°C (DMSO) | Maximizes vapor pressure without causing thermal degradation of the API matrix. |

| Transfer Line Temp | 90°C (Water) or 115°C (DMSO) | Critical: A positive temperature gradient from the loop to the transfer line prevents condensation of VOCs before they reach the GC inlet, avoiding peak broadening. |

| Inlet Split Ratio | 10:1 to 20:1 | Prevents column overloading while maintaining trace-level sensitivity for Class 1 solvents. |

Troubleshooting and Mechanistic Insights

-

Loss of Early Eluting Peaks: If highly volatile compounds (like methanol or ethanol) show poor peak shape or low response, suspect a leak in the headspace vial septum or an inlet temperature that is too high, causing sample flashback.

-

Matrix Effects in Complex APIs: If the API matrix significantly alters the viscosity of the diluent, the partition coefficient ( K ) will shift relative to the calibration standards. To counteract this, utilize the Standard Addition Method or Multiple Headspace Extraction (MHE) to mathematically eliminate the matrix effect and determine the true C0 .

-

Why use Hydrogen Carrier Gas? While Helium is traditional, Hydrogen carrier gas can be utilized to speed up chromatography. When using MS detection in dynamic MRM (dMRM) mode, Hydrogen does not drastically diminish sensitivity and allows for faster linear velocities without a loss in resolution[6].

References

-

Agilent Technologies. Analysis of USP <467> Residual Solvents of Class 1, Class 2, and Class 3 using the Agilent 8890 GC/ FID /5977B MSD System.2

-

ResolveMass Laboratories Inc. USP 467 Residual Solvents Guide for Pharma Manufacturers.1

-

SCISPEC. USP <467> Residual solvent determination in pharmaceutical products.3

-

HPLC Vials. Everything You Need to Know About Headspace GC Sample Preparation.4

-

Agilent Technologies. Detection of VOCs by Agilent 8697 Headspace with 7010D GC/MS/MS Using Hydrogen Carrier Gas.6

-

Seton Hall University. Determination of Partition and Activity Coefficients Using Headspace-Gas Chromatography.5

Sources

Technical Support Center: Preventing Spontaneous Polymerization of Acrylate Monomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who have lost valuable time, data, and materials to the spontaneous, runaway polymerization of acrylate and methacrylate monomers.

Acrylates are inherently highly reactive due to the electron-withdrawing ester group conjugated with the vinyl double bond. To prevent premature polymerization during storage and transport, manufacturers stabilize these chemicals with inhibitors—most commonly the Monomethyl Ether of Hydroquinone (MEHQ). However, the mere presence of an inhibitor is not a guarantee of stability. The causality behind spontaneous polymerization usually traces back to a fundamental misunderstanding of how these inhibitors function at a mechanistic level, or improper thermal management.

This guide provides field-proven insights, self-validating protocols, and troubleshooting steps to ensure the integrity of your monomers.

The "Oxygen Paradox": Mechanistic Causality of Inhibition

The most critical failure point in acrylate handling is the assumption that inerting the monomer with Argon or Nitrogen will protect it from degradation. [1][2].

MEHQ does not efficiently scavenge carbon-centered radicals directly. Instead, it relies on a synergistic, self-validating chemical loop:

-

A spontaneously generated carbon-centered radical (R•) reacts rapidly with dissolved oxygen to form a peroxy radical (ROO•).

-

The peroxy radical is then scavenged by MEHQ via hydrogen transfer, forming a highly stable phenoxy radical and halting the chain reaction[3].

If you purge your monomer with an inert gas, you starve the system of oxygen. This renders the MEHQ completely useless and virtually guarantees spontaneous polymerization[3][4].

Fig 1. The MEHQ/Oxygen synergistic inhibition pathway preventing spontaneous polymerization.

Frequently Asked Questions & Troubleshooting Scenarios

Q1: I purged my acrylate monomer with Argon to prevent oxidation during storage, but it turned into a solid block. What happened? A1: You induced oxygen depletion[4]. As illustrated in the MEHQ/Oxygen pathway above, MEHQ is an aerobic inhibitor[2]. By purging with Argon, you removed the dissolved oxygen necessary for the inhibitor to capture radicals. Acrylates stabilized with MEHQ must be stored under an atmosphere containing at least 5% to 21% (ambient air) oxygen[2].

Q2: To be extra safe, I stored my glacial acrylic acid in the freezer at -20°C. When I thawed it, it violently polymerized. Why? A2: You inadvertently separated the inhibitor from the monomer.. When it freezes, the MEHQ inhibitor tends to crystallize out or partition unevenly, leaving isolated pools of completely uninhibited monomer[5]. Upon thawing, these uninhibited regions are highly susceptible to spontaneous, exothermic polymerization[5]. Acrylic acid should be stored strictly between 15°C and 25°C to prevent freezing[5][6].

Q3: I need to perform a controlled Reversible Deactivation Radical Polymerization (RDRP). How do I ensure the MEHQ doesn't interfere? A3: For sensitive kinetic studies or controlled polymerizations (like ATRP or RAFT), the inhibitor must be completely removed. Leaving it in will alter the stoichiometry of your initiator and cause an unpredictable induction period[7][8]. The industry standard for lab-scale removal is passing the monomer through a basic activated alumina column[7][9].

Quantitative Data: Acrylate Storage & Inhibitor Parameters

To ensure a self-validating storage system, adhere to the following empirically established parameters for common acrylates[2][5][6][10]. Deviating from these thermal and atmospheric boundaries breaks the causality of the inhibition mechanism.

| Monomer Type | Standard Inhibitor | Typical Conc. (ppm) | Min Storage Temp | Max Storage Temp | Atmosphere Required |

| Acrylic Acid (Glacial) | MEHQ or PTZ | 100 - 300 | 15°C (Avoid Freezing) | 25°C | Air (5-21% O2) |

| Methyl/Ethyl Acrylate | MEHQ | 10 - 50 | 4°C | 25°C | Air (5-21% O2) |

| Butyl Acrylate | MEHQ | 10 - 50 | 4°C | 25°C | Air (5-21% O2) |

| Diacrylate Crosslinkers | MEHQ / HQ | 50 - 500 | 4°C | 25°C | Air (5-21% O2) |

Experimental Protocol: MEHQ Removal via Basic Alumina Column

This self-validating protocol ensures the complete removal of phenolic inhibitors like MEHQ prior to sensitive polymerization experiments[7][9][10].

Causality Note: Basic alumina (Brockmann Grade I) is highly polar and alkaline. MEHQ, being a phenol, is weakly acidic and polar. The alumina selectively adsorbs the MEHQ via acid-base interactions and hydrogen bonding. Because the acrylate monomer is significantly less polar, it elutes cleanly without retention[7][10].

Materials Required:

-

Glass chromatography column (with PTFE stopcock)

-

Basic Activated Alumina (Brockmann I, ~150 mesh)

-

Glass wool or cotton

-

Clean, dry collection flask (amber glass preferred)

Step-by-Step Methodology:

-

Column Preparation: Secure the glass column vertically. Insert a small plug of glass wool at the bottom to prevent the stationary phase from escaping into your purified monomer[10].

-

Packing the Bed: Add dry basic alumina to the column. A standard ratio is approximately 10 grams of basic alumina per 100 mL of monomer to be purified[7]. Tap the column gently to ensure a tightly packed, even bed without air channels[10].

-

Loading the Monomer: Carefully pour the MEHQ-inhibited acrylate monomer onto the top of the alumina bed. Use a glass funnel to avoid disturbing the flat surface of the alumina[7][10].

-

Elution: Open the stopcock and allow the monomer to percolate through the column under gravity. Do not use positive pressure (like nitrogen gas) to speed up the flow, as this can introduce inerting and trigger polymerization inside the column[7].

-

Collection & Immediate Use: Collect the purified monomer in a clean flask. Crucial Validation Step: The eluted monomer is now completely uninhibited and highly reactive[11]. It must be used immediately for your polymerization reaction or stored briefly at 4°C (if applicable) for no longer than 24 hours[11].

References

-

Safe Handling and Storage of Acrylic Acid. European Basic Acrylic Monomer Manufacturers Association (EBAM) / Petrochemicals Europe. Available at:[Link]

-

Ethylene Glycol Dicyclopentenyl (Meth)Acrylate Homo and Block Copolymers via Nitroxide Mediated Polymerization. MDPI. Available at: [Link]

Sources

- 1. static1.squarespace.com [static1.squarespace.com]

- 2. Acrylic monomers - Petrochemicals Europe Basic Acrylic Monomers group [petrochemistry.eu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scribd.com [scribd.com]

- 5. US6504056B2 - Transport and/or storage of acrylic acid - Google Patents [patents.google.com]

- 6. DE10219089A1 - Process for the transport and / or storage of acrylic acid - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Ethylene Glycol Dicyclopentenyl (Meth)Acrylate Homo and Block Copolymers via Nitroxide Mediated Polymerization [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

Enamine Synthesis: Technical Support & Troubleshooting Center

Welcome to the Technical Support Center for Enamine Synthesis. As a fundamental transformation in organic chemistry, the condensation of a secondary amine with an aldehyde or ketone to form an enamine is deceptively simple. In practice, the reaction is a delicate thermodynamic equilibrium fraught with competing kinetic pathways.

This guide is designed for researchers and drug development professionals. It moves beyond basic procedures to analyze the causality of side reactions, providing self-validating protocols and evidence-based troubleshooting strategies to ensure high-yield, reproducible syntheses.

Mechanistic Overview & Competing Pathways

To troubleshoot an enamine synthesis, one must first understand the kinetic and thermodynamic landscape of the reaction. The formation of an enamine proceeds via a carbinolamine intermediate, which is subsequently dehydrated to an highly electrophilic iminium ion[1]. The final deprotonation at the α -carbon yields the target enamine. However, this pathway is constantly competing with aldol condensation, aminal formation, and rapid hydrolysis[2].

Figure 1: Mechanistic pathways of enamine formation and competing side reactions.

Troubleshooting Guide & FAQs

Figure 2: Decision tree for troubleshooting low enamine yields and side products.